molecular formula C12H10LiNO2S B2814224 Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate CAS No. 2241141-43-3

Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate

Cat. No.: B2814224
CAS No.: 2241141-43-3
M. Wt: 239.22
InChI Key: VPHCNSBFQMPFIN-UHFFFAOYSA-M
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Description

Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a lithium ion and a thiazole ring substituted with a methyl and phenyl group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate typically involves the reaction of 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid with a lithium base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The lithium ion can also play a role in stabilizing the compound and enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole structure.

Uniqueness

Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate is unique due to the presence of the lithium ion, which can enhance its stability and biological activity. The specific substitution pattern on the thiazole ring also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S.Li/c1-8-10(7-11(14)15)16-12(13-8)9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHCNSBFQMPFIN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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